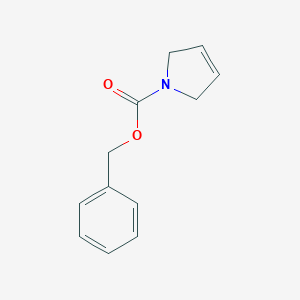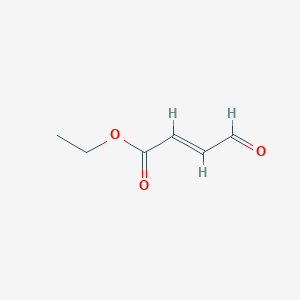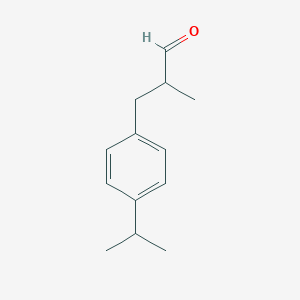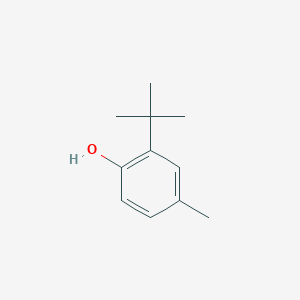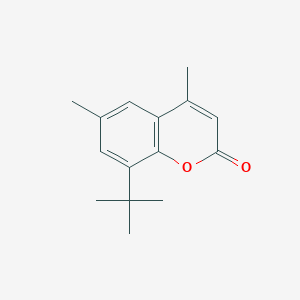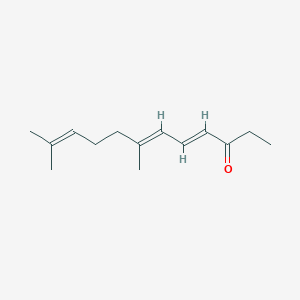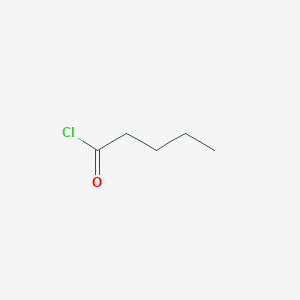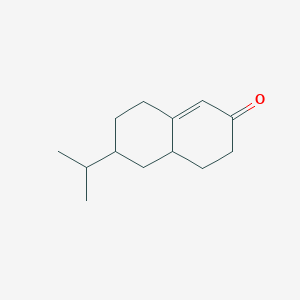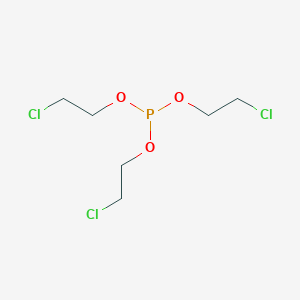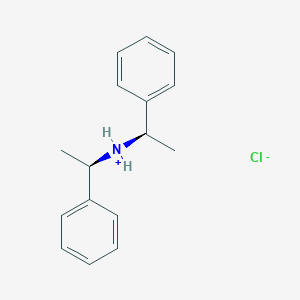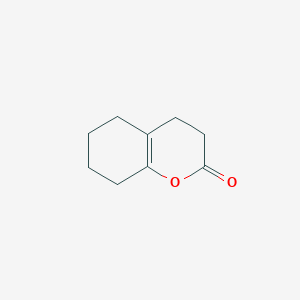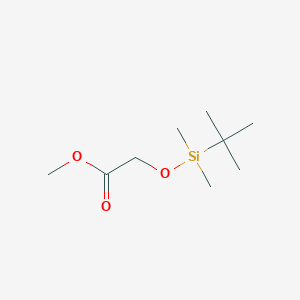
Methyl (t-butyldimethylsilyloxy)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl (t-butyldimethylsilyloxy)acetate and related derivatives often involves the use of specific reagents and conditions to introduce the t-butyldimethylsilyl group into target molecules. Techniques such as t-butyldimethylsilylation with N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide facilitate the preparation of derivatives for gas chromatographic/mass spectrometric analysis of various organic compounds, highlighting the compound's importance in analytical chemistry (Schwenk et al., 1984).
Molecular Structure Analysis
Molecular structure analyses of derivatives and related compounds, such as the crystal and molecular structure studies, offer insights into the steric and electronic effects influencing the reactivity and stability of Methyl (t-butyldimethylsilyloxy)acetate derivatives. For example, the detailed study of the gas phase molecular structure of t-butyldimethylsilyl chloride provides foundational knowledge for understanding the properties of Methyl (t-butyldimethylsilyloxy)acetate at a molecular level (Anderson et al., 1989).
Chemical Reactions and Properties
Methyl (t-butyldimethylsilyloxy)acetate participates in a variety of chemical reactions, offering pathways to synthesize complex organic molecules. For instance, it acts as an efficient source of difluorocarbene under specific conditions, demonstrating its versatility in organic synthesis (Eusterwiemann et al., 2012). Additionally, the compound's derivatives are pivotal in the synthesis of key intermediates for drugs like statins, showcasing its application in pharmaceutical chemistry (Troiani et al., 2011).
Applications De Recherche Scientifique
Synthesis and Transformation in Organic Chemistry
Methyl (t-butyldimethylsilyloxy)acetate has been utilized in organic synthesis, particularly in the preparation of specific epoxy compounds. The oxidation of methyl 2-(t-butyldimethylsilyloxy)-2-alkenoates leads to the formation of epoxides, which can then be transformed into 3-hydroxy 2-acetal-esters and certain 3-hydroxy 2-keto-esters (Pujol et al., 1992). This process showcases the role of methyl (t-butyldimethylsilyloxy)acetate in facilitating complex organic transformations.
Gas Chromatographic/Mass Spectrometric Analysis
The compound has been employed in the gas chromatographic/mass spectrometric analysis of physiological compounds found in plasma, such as amino acids, keto acids, and other organic compounds. The use of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide to prepare the t-butyldimethylsilyl derivatives enhances the analytical process, especially involving stable isotopes and selected ion monitoring (Schwenk et al., 1984).
Biocatalytic Synthesis of Statin Side Chain Intermediate
The compound has been applied in the chemoselective biocatalytic synthesis of (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydropyran-2-one, a crucial intermediate for the statin side chain. This synthesis involves the cleavage of the acetyl group from its acetate precursor, employing pancreatin powder as a catalyst. The process is noted for its convenience and economic viability, making it suitable for industrial applications (Troiani et al., 2011).
Utility in Difluorocarbene Generation
Research has identified methyl (t-butyldimethylsilyloxy)acetate as an efficient source of difluorocarbene under specific conditions. It exhibits comparable reactivity to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, especially in reactions with certain acrylates, demonstrating its potential in generating difluorocyclopropane products (Eusterwiemann et al., 2012).
Stereoselective Synthesis of Chiral Intermediates
The compound has been used in the stereoselective synthesis of chiral intermediates, such as in the preparation of (S, Z)-methyl 2-[3-(tert-butyldimethylsilyloxy)pyrrolidin-2-ylidene]acetate, crucial for the Reformatsky coupling reaction. The absolute configuration of the compound was determined using NMR and single-crystal X-ray diffraction, highlighting its application in precise synthetic processes (Guo et al., 2017).
Safety And Hazards
Orientations Futures
Methyl (t-butyldimethylsilyloxy)acetate is a versatile chemical compound used in various scientific research applications . Its unique properties make it ideal for synthesis, catalysis, and drug discovery . Future research may focus on improving its synthesis process and exploring new applications in different fields .
Propriétés
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNTVTQVEAPQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457594 | |
| Record name | methyl (t-butyldimethylsilyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (t-butyldimethylsilyloxy)acetate | |
CAS RN |
146351-72-6 | |
| Record name | methyl (t-butyldimethylsilyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[(tert-butyldimethylsilyl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

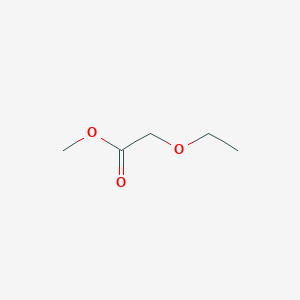
![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)
